Latia luciferin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

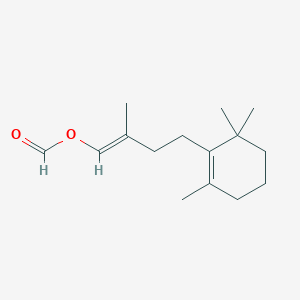

Latia luciferin is an apo carotenoid sesquiterpenoid that consists of a cylohexene ring substituted by methyl groups at positions 2, 6 and 6 and a (1E)-1-(formyloxy)-2-methylbut-1-en-4-yl group at position 2. It has a role as an animal metabolite and a luciferin. It is an apo carotenoid sesquiterpenoid and a formate ester.

Applications De Recherche Scientifique

Bioluminescence Assays

Bioluminescence assays utilizing Latia luciferin are employed in various research contexts, including:

- Gene Expression Studies : this compound can be used as a substrate for luciferase in gene expression assays. Researchers can monitor the activity of specific genes by measuring light output, providing insights into gene regulation and cellular responses .

- Drug Discovery : The compound is useful in high-throughput screening assays for potential drug candidates. By coupling drug interactions with luciferase activity, researchers can evaluate the efficacy and potency of new compounds .

- Pathogen Detection : this compound-based assays are employed to detect pathogenic bacteria and viruses. The light emission serves as an indicator of microbial presence or activity, facilitating rapid diagnostics .

Environmental Monitoring

This compound has applications in environmental science, particularly in monitoring ecological health:

- Toxicity Testing : The luminescent properties of this compound can be harnessed to assess the toxicity of environmental samples. By measuring the bioluminescent response of organisms exposed to pollutants, researchers can gauge the impact of contaminants on marine life .

- Biodiversity Studies : The use of this compound in ecological assessments helps evaluate biodiversity in marine environments. Its application allows researchers to identify and quantify bioluminescent species, contributing to conservation efforts .

Case Study 1: Gene Expression Analysis

A study utilized this compound in a gene expression assay to investigate the regulatory mechanisms involved in cellular responses to stress. Researchers transfected cells with a luciferase reporter construct linked to stress-responsive genes. The luminescent output correlated with gene expression levels, demonstrating the utility of this compound in real-time monitoring of gene activity under varying conditions .

Case Study 2: Environmental Toxicity Assessment

In another study, scientists employed this compound to evaluate the toxicity of heavy metals on marine organisms. By exposing bioluminescent bacteria to different concentrations of heavy metals and measuring the resultant light emission, researchers established a dose-response relationship that highlighted the detrimental effects of pollutants on marine ecosystems .

Comparative Analysis Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Bioluminescence Assays | Gene Expression Monitoring | Real-time insights into cellular processes |

| Drug Discovery | High-throughput screening capabilities | |

| Pathogen Detection | Rapid diagnostics | |

| Environmental Monitoring | Toxicity Testing | Assessment of environmental health |

| Biodiversity Studies | Conservation and ecological assessments |

Propriétés

Numéro CAS |

21730-91-6 |

|---|---|

Formule moléculaire |

C15H24O2 |

Poids moléculaire |

236.35 g/mol |

Nom IUPAC |

[(E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-1-enyl] formate |

InChI |

InChI=1S/C15H24O2/c1-12(10-17-11-16)7-8-14-13(2)6-5-9-15(14,3)4/h10-11H,5-9H2,1-4H3/b12-10+ |

Clé InChI |

MJURCEOLOMHLAX-ZRDIBKRKSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)CCC(=COC=O)C |

SMILES isomérique |

CC1=C(C(CCC1)(C)C)CC/C(=C/OC=O)/C |

SMILES canonique |

CC1=C(C(CCC1)(C)C)CCC(=COC=O)C |

Apparence |

Solid powder |

Key on ui other cas no. |

21730-91-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Latia luciferin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.